molecular formula C3H6O6S B1216686 (S)-3-sulfolactic acid

(S)-3-sulfolactic acid

Cat. No. B1216686
M. Wt: 170.14 g/mol
InChI Key: CQQGIWJSICOUON-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-sulfolactic acid is a 3-sulfolactic acid. It is a conjugate acid of a (S)-3-sulfonatolactate(2-). It is an enantiomer of a (R)-3-sulfolactic acid.
(S)-3-Sulfonatolactate, also known as (2S)-3-sulpholactate or (2S)-3-sulfolactic acid, belongs to the class of organic compounds known as alpha hydroxy acids and derivatives. These are organic compounds containing a carboxylic acid substituted with a hydroxyl group on the adjacent carbon (S)-3-Sulfonatolactate is soluble (in water) and an extremely strong acidic compound (based on its pKa).

properties

Product Name

(S)-3-sulfolactic acid

Molecular Formula

C3H6O6S

Molecular Weight

170.14 g/mol

IUPAC Name

(2S)-2-hydroxy-3-sulfopropanoic acid

InChI

InChI=1S/C3H6O6S/c4-2(3(5)6)1-10(7,8)9/h2,4H,1H2,(H,5,6)(H,7,8,9)/t2-/m1/s1

InChI Key

CQQGIWJSICOUON-UWTATZPHSA-N

Isomeric SMILES

C([C@H](C(=O)O)O)S(=O)(=O)O

Canonical SMILES

C(C(C(=O)O)O)S(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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